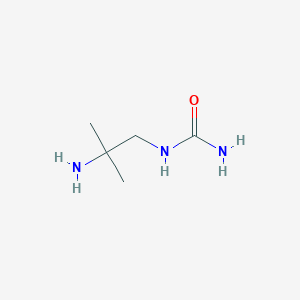

(2-Amino-2-methyl-propyl)-urea

Description

Significance of Urea (B33335) Derivatives as Core Chemical Motifs

Urea derivatives represent a significant class of compounds in chemical and pharmaceutical research due to their versatile biological activities. nih.govontosight.ai The urea functional group is a key component in numerous bioactive compounds, including a variety of clinically approved therapies. researchgate.net Its ability to form hydrogen bonds with biological targets such as proteins, enzymes, and receptors is a crucial factor in its widespread use in drug design. researchgate.net

Overview of the Research Landscape for (2-Amino-2-methyl-propyl)-urea

Research on this compound itself is somewhat specific, with its unique structural features making it a subject of interest in chemical synthesis. cymitquimica.com While broad-ranging studies on this exact compound are not extensively documented in mainstream literature, the investigation of its constituent parts—the urea functional group and the diamine moiety—is widespread. The hydrochloride salt of this compound, 1-(2-Amino-2-methylpropyl)urea hydrochloride, is also a recognized chemical entity. bldpharm.com

The related thiourea (B124793) derivative, Pseudourea, 2-(2-amino-2-methylpropyl)-2-thio-, hydrogen sulfate, has been explored for potential biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai Research in this area often involves the synthesis of various derivatives to screen for bioactivity. ontosight.ai

Structural Significance of the (2-Amino-2-methyl-propyl) Moiety within Urea Derivatives

The (2-Amino-2-methyl-propyl) moiety imparts specific structural characteristics to the urea derivative. The presence of a primary amine group in addition to the urea functionality introduces another site for potential interactions with biological targets. The methyl groups on the propyl chain add to the molecule's steric bulk and can influence its conformational flexibility and how it binds to target molecules.

The unique arrangement of functional groups in such derivatives can lead to specific physical and chemical properties, including solubility and stability. ontosight.ai In the context of drug design, modifications to the linker region of similar molecules, such as alkylation, have been explored to optimize biological activity. nih.gov The combination of the urea core and the specific side chain creates a distinct chemical entity with potential for further investigation in various research applications. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13N3O | scbt.commolbase.com |

| Molecular Weight | 131.176 g/mol | molbase.com |

| CAS Number | 87484-83-1 | scbt.com |

| Density | 1.054 g/cm³ | molbase.com |

| Boiling Point | 224.7ºC at 760 mmHg | molbase.com |

| Flash Point | 89.7ºC | molbase.com |

| Refractive Index | 1.488 | molbase.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-2-methylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-5(2,7)3-8-4(6)9/h3,7H2,1-2H3,(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPSRXDFSSPKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544818 | |

| Record name | N-(2-Amino-2-methylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87484-83-1 | |

| Record name | N-(2-Amino-2-methylpropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87484-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 Methyl Propyl Urea and Its Derivatives

Direct Synthetic Routes for (2-Amino-2-methyl-propyl)-urea

Direct synthesis aims to construct the target molecule this compound in a minimal number of steps from readily available starting materials.

A plausible and direct pathway to this compound involves the reaction of 1,1-dimethylethylenediamine with urea (B33335) itself. In this reaction, the diamine acts as a nucleophile, attacking the carbonyl carbon of urea, which serves as a convenient and safe carbonyl source. The reaction typically proceeds with the elimination of ammonia (B1221849).

The primary amino group (-CH₂NH₂) of 1,1-dimethylethylenediamine is sterically more accessible than the tertiary amino group (-C(CH₃)₂NH₂), leading to regioselective attack at the primary amine. This general approach, known as carbamoylation of amines with urea, provides a straightforward, albeit potentially low-yielding, method for producing N-substituted ureas. organic-chemistry.org The direct synthesis of urea itself from carbon dioxide and ammonia is a cornerstone of the chemical industry, but this subsequent functionalization requires specific conditions to drive the reaction toward the desired monosubstituted product. nih.gov

Table 1: Proposed Synthesis from 1,1-Dimethylethylenediamine and Urea

| Reactant 1 | Reactant 2 | Proposed Product | Key Transformation |

| 1,1-Dimethylethylenediamine | Urea | This compound | Nucleophilic substitution |

| Reaction of the primary amine with urea, displacing ammonia. |

An alternative, albeit indirect, pathway to the target compound can be envisioned starting from 2-amino-2-methyl-1-propanol (B13486), a commercially available aminopropanol (B1366323) derivative. atamanchemicals.com The synthesis of this precursor can be achieved through various routes, including the reduction of 2-nitro-2-methyl-1-propanol or the hydrogenolysis of α-aminoisobutyric acid alkyl esters. google.comguidechem.com

The conversion of 2-amino-2-methyl-1-propanol to this compound would necessitate a multi-step sequence:

Protection of the amine: The existing amino group would first be protected to prevent side reactions.

Conversion of the hydroxyl group: The primary alcohol group (-CH₂OH) would be converted into a better leaving group (e.g., a tosylate or mesylate).

Nucleophilic substitution: The leaving group would be displaced by an amino group precursor, such as an azide, followed by reduction, or directly by ammonia under pressure, to yield the protected 1,1-dimethylethylenediamine.

Deprotection: Removal of the protecting group to liberate the free diamine.

Urea formation: Reaction of the resulting 1,1-dimethylethylenediamine with urea as described in section 2.1.1.

This pathway is more complex than the direct reaction with the diamine but relies on a series of well-established organic transformations, offering a viable, if longer, synthetic route.

Synthesis of Novel Urea Derivatives Incorporating the (2-Amino-2-methyl-propyl) Moiety

The synthesis of novel urea derivatives is a significant area of medicinal chemistry, owing to the urea functional group's ability to form stable hydrogen bonds with biological targets. nih.gov A variety of methods can be employed to append different chemical groups to the basic this compound structure, starting from 1,1-dimethylethylenediamine.

The reaction of amines with phosgene (B1210022) (COCl₂) is a traditional and highly effective method for synthesizing ureas. nih.gov Due to the extreme toxicity of phosgene gas, safer solid equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used. nih.govrsc.org

The general mechanism involves the reaction of an amine with phosgene or its equivalent, often in the presence of a base, to form a highly reactive isocyanate intermediate. This isocyanate can then be reacted in situ with a second, different amine to form an unsymmetrical urea. nih.gov To create derivatives of this compound, one of the amino groups of 1,1-dimethylethylenediamine would first need to be selectively protected. The remaining free amine could then be reacted with phosgene to generate the isocyanate, which would subsequently be treated with a desired amine (R-NH₂) to yield the final derivative.

Growing safety and environmental concerns have driven the development of synthetic methods that avoid hazardous reagents like phosgene. rsc.orgresearchgate.net These "greener" approaches utilize alternative carbonyl sources.

Carbonate Reagents: Dialkyl carbonates, such as diethyl carbonate or dimethyl carbonate, and cyclic carbonates like ethylene (B1197577) carbonate, can react with amines to form ureas, although this often requires catalysts and elevated temperatures. nih.gov More reactive carbonates, such as catechol carbonate, have been shown to react efficiently with primary amines at room temperature without a catalyst to form carbamate (B1207046) intermediates that are then converted to symmetrical ureas upon addition of another equivalent of amine. unibo.it

Carbonylative Coupling: These methods use carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 building block. organic-chemistry.org For example, palladium-catalyzed oxidative carbonylation can couple amines with CO to form ureas. nih.gov Direct synthesis from CO₂ and amines is also an area of active research, often requiring catalysts to overcome the high energy barrier of the reaction. acs.org Electrocatalytic methods are emerging as a sustainable route for C-N coupling to produce urea from CO₂ and nitrogen sources under ambient conditions. nih.govrsc.org

The most common and versatile method for preparing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. organic-chemistry.org This reaction is typically high-yielding and proceeds under mild conditions.

To synthesize derivatives incorporating the (2-amino-2-methyl-propyl) moiety, 1,1-dimethylethylenediamine can be reacted directly with a wide variety of isocyanates (R-NCO). The more nucleophilic and less sterically hindered primary amine of the diamine will preferentially attack the electrophilic carbon of the isocyanate, leading to the formation of a new C-N bond and the desired urea derivative. This method allows for the introduction of a vast range of substituents (R-groups) depending on the chosen isocyanate, making it a cornerstone of combinatorial chemistry and drug discovery. nih.gov

Table 2: Overview of Synthetic Methodologies for Urea Derivatives

| Method | Carbonyl Source | General Reaction | Key Features |

| Phosgene-Mediated | Phosgene (COCl₂), Triphosgene | R-NH₂ + COCl₂ → R-NCO --(R'-NH₂)--> R-NH-CO-NH-R' | Highly efficient and traditional; requires handling of toxic reagents. nih.govresearchgate.net |

| Carbonate Reagents | Diethyl Carbonate, Catechol Carbonate | 2 R-NH₂ + (R'O)₂CO → R-NH-CO-NH-R + 2 R'OH | Safer, "greener" alternative to phosgene; may require catalysts or heat. nih.govunibo.it |

| Carbonylative Coupling | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | R-NH₂ + CO + [Oxidant] --(Catalyst)--> Ureas | Atom-economical; utilizes readily available C1 sources; often requires metal catalysts. organic-chemistry.orgnih.gov |

| Amine-Isocyanate Addition | Isocyanate (R'-NCO) | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Versatile, high-yielding, and proceeds under mild conditions; ideal for unsymmetrical ureas. organic-chemistry.orgnih.gov |

Intramolecular Cyclization Strategies for Urea-Containing Heterocycles

The synthesis of heterocyclic structures containing a urea moiety is a significant area of research in organic chemistry due to the prevalence of these motifs in biologically active compounds. Intramolecular cyclization of urea derivatives serves as a powerful strategy for the construction of a diverse range of saturated and unsaturated monocyclic and fused heterocyclic systems.

One prominent strategy involves the palladium-catalyzed carboamination of alkenes bearing a pendant cyclic urea. This method has been successfully employed in the stereocontrolled synthesis of bicyclic ureas. The stereochemical outcome of these reactions is notably dependent on the nature of the substrate. For instance, the cyclization of certain urea derivatives proceeds through a syn-aminopalladation mechanism, leading to products with specific cis relative stereochemistry. In contrast, analogous reactions with sulfamide (B24259) derivatives follow an anti-aminopalladation pathway, resulting in trans stereochemistry. The choice of palladium source, ligand, and base are critical parameters that are often optimized to achieve good yields and high diastereoselectivity. For example, the use of Pd(OAc)₂ as the palladium source with Dpe-Phos as the ligand and Cs₂CO₃ as the base has been found to be effective for the coupling of certain urea substrates with aryl bromides, albeit with moderate yields in some cases due to incomplete consumption of the starting material. nih.gov

Another approach to forming urea-containing heterocycles is through the intramolecular cyclization of O-Nitro urea/thiourea (B124793), which can lead to the formation of 3,4-dihydroisoquinolin-1(2H)-one motifs. researchgate.net This transformation highlights the utility of strategically placed functional groups to facilitate ring closure. Additionally, acid-catalyzed reactions of ureas bearing acetal (B89532) functionalities with aromatic and heterocyclic nucleophiles have been shown to produce imidazolidin-2-ones with excellent regioselectivity. researchgate.net The regioselectivity of such reactions can often be rationalized through quantum chemistry calculations and control experiments. researchgate.net

The Biginelli reaction and its variations represent a classic and widely used method for the synthesis of dihydropyrimidinones, a class of heterocyclic ureas. tandfonline.com Modern iterations of this reaction often employ catalysts such as Yb(III)-resin or zirconium(IV) chloride under solvent-free conditions to improve efficiency and environmental friendliness. tandfonline.com

Furthermore, the development of one-pot reaction sequences, such as the Staudinger/aza-Wittig/Castagnoli–Cushman reaction, has enabled the synthesis of novel polyheterocycles containing urea-related structures with high yields and diastereoselectivity. researchgate.net These multi-component reactions offer a streamlined approach to building molecular complexity from simple starting materials.

A summary of catalyst systems used in the synthesis of urea-containing heterocycles is presented in the table below.

| Catalyst System | Reaction Type | Product Class | Reference |

| Pd(OAc)₂ / Dpe-Phos | Intramolecular Carboamination | Bicyclic Ureas | nih.gov |

| Methanesulfonic acid | Intramolecular Cyclization | 3,4-dihydroisoquinolin-1(2H)-ones | researchgate.net |

| Yb(III)-Resin | Biginelli Reaction | Dihydropyrimidinones | tandfonline.com |

| Zirconium(IV) Chloride | Biginelli Reaction | Dihydropyrimidinones | tandfonline.com |

Asymmetric Synthesis Approaches and Stereochemical Control in Derivative Formation

The development of asymmetric methods for the synthesis of chiral urea derivatives is of paramount importance, driven by the stereospecific interactions of such molecules with biological targets. A key strategy in this field is the use of chiral catalysts to control the stereochemical outcome of reactions.

Bifunctional chiral urea-containing quaternary ammonium (B1175870) salts have emerged as effective catalysts for asymmetric addition reactions of glycine (B1666218) Schiff bases. These hybrid catalysts can be synthesized in good yield and with high structural diversity from starting materials like trans-1,2-cyclohexanediamine. Their application in Michael addition reactions and aldol-initiated cascade reactions can provide products with high enantiomeric ratios (up to 95:5) under mild, room temperature conditions. rsc.org

Another powerful approach involves the cooperative activity of a chiral urea or thiourea derivative and a Brønsted acid. This dual-catalyst system has been successfully applied to the Povarov reaction, a formal [4+2] cycloaddition of N-aryl imines and electron-rich olefins, to produce tetrahydroquinoline structures with high enantioselectivity. nih.gov In this system, the chiral catalyst is thought to associate with the protonated substrate through the counteranion, inducing enantioselectivity via specific secondary interactions. The combination of a bifunctional sulfinamido urea derivative and ortho-nitrobenzenesulfonic acid (NBSA) has proven to be particularly effective. nih.gov The structural features of the chiral urea, such as the presence of both urea and sulfinamide groups, are crucial for achieving high efficiency and stereoselectivity. nih.gov

Stereochemical control can also be exerted over significant distances within a molecule. For example, the reduction of an N,N'-diaryl urea containing a chiral sulfinyl group has been shown to proceed with excellent diastereoselectivity (dr 95:5), even though the chiral center is located several bonds away from the reacting carbonyl group. This remote diastereoselectivity is attributed to the well-defined conformation of the chiral N,N'-diaryl urea, which directs the nucleophilic attack to one face of the carbonyl. nih.gov

The following table summarizes selected chiral catalysts and their performance in asymmetric synthesis of urea derivatives.

| Chiral Catalyst/System | Reaction Type | Product | Enantiomeric/Diastereomeric Ratio | Reference |

| Chiral urea-quaternary ammonium salt | Michael Addition | Glycine Schiff base adduct | up to 95:5 er | rsc.org |

| (R,R,S)-Sulfinamido urea / NBSA | Povarov Reaction | Tetrahydroquinoline | High enantioselectivity | nih.gov |

| N,N'-Diaryl urea with chiral sulfinyl group | Carbonyl Reduction | Chiral alcohol | 95:5 dr | nih.gov |

Research on Process Optimization and Scalability for Laboratory Syntheses

The transition of synthetic methodologies from small-scale laboratory experiments to larger-scale production necessitates thorough research into process optimization and scalability. For the synthesis of this compound and its derivatives, several general principles and recent advancements in the synthesis of ureas are highly relevant.

The selection of reagents and reaction conditions is critical for both yield and scalability. For instance, the synthesis of unsymmetrical ureas can be achieved through the coupling of amides and amines using the hypervalent iodine reagent PhI(OAc)₂. This method avoids the need for metal catalysts and harsh conditions, proceeding at mild temperatures. mdpi.com The reaction demonstrates a broad substrate scope, which is advantageous for creating diverse derivatives. mdpi.com However, the formation of an isocyanate intermediate can be a limiting step, and optimizing the stoichiometry of the amine reactant may be necessary to drive the reaction to completion. mdpi.com

In the context of producing urea-based materials like urea-formaldehyde resins, response surface methodology (RSM) has been employed to optimize reaction parameters. researchgate.netnih.gov This statistical approach allows for the systematic investigation of the effects of variables such as temperature, reaction time, and reactant molar ratios on product properties. researchgate.netnih.gov For example, in the synthesis of urea-formaldehyde slow-release fertilizers, optimal conditions have been identified to maximize the desired nitrogen release profile. researchgate.netnih.gov Studies have shown that factors like the urea/formaldehyde molar ratio and the pH of the reaction medium significantly influence the properties of the final product. mdpi.comureaknowhow.comas-proceeding.com

The table below outlines various parameters and their effects on the optimization of urea synthesis.

| Parameter | Effect on Synthesis | Optimized Conditions/Findings | Reference(s) |

| Reaction Time | Affects conversion and throughput | Microwave irradiation can reduce time to 1-5 minutes. | nih.gov |

| Temperature | Influences reaction rate and selectivity | Optimal temperatures for urea-formaldehyde synthesis are around 42.5-45 °C. | researchgate.netnih.gov |

| Reactant Molar Ratio | Impacts product yield and properties | Excess secondary amine can enhance yields in COS-based synthesis. Optimal U/F ratio for certain fertilizers is ~1.3-1.68. | nih.govmdpi.comorganic-chemistry.org |

| Catalyst | Affects reaction rate and pathway | PhI(OAc)₂ enables metal-free coupling. Ammonium chloride can catalyze urea-formaldehyde condensation. | mdpi.commdpi.com |

| pH | Controls reaction in aqueous media | Final pH of 4 is optimal for certain urea-formaldehyde syntheses. | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Methyl Propyl Urea

Reaction Pathways and Transformation Mechanisms

The presence of both a nucleophilic amine and a urea (B33335) group, which possesses both nucleophilic and electrophilic characteristics, allows for a diverse range of chemical transformations.

The primary amine group on the (2-Amino-2-methyl-propyl) moiety is a key site for initiating chemical reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. Its reactivity is influenced by the steric hindrance provided by the two adjacent methyl groups on the tertiary carbon.

Amine-initiated reactions can proceed through several pathways. The amino group can participate in acid-base reactions, and its nucleophilicity allows it to attack various electrophilic centers. chemicalbook.com Studies on related amino compounds, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), show that the amino radical (NH₂) can be an important intermediate in high-energy environments like combustion and pyrolysis. researchgate.net The dissociation of the N-H bond to form a nitrogen-centered radical is an endothermic process. researchgate.net

In the context of atmospheric chemistry, OH-initiated degradation of structurally similar compounds like AMP has been studied. This process involves the abstraction of a hydrogen atom from the amine group, leading to further oxidation products. nih.govacs.org For instance, the reaction of AMP with OH radicals can lead to the formation of products such as 2-amino-2-methylpropanal (B8471781) and propan-2-imine. nih.gov While direct studies on (2-Amino-2-methyl-propyl)-urea are limited, it is plausible that its primary amine would exhibit similar reactivity towards radical-initiated reactions.

Furthermore, the primary amine can react with other molecules. For example, in blends of amines, one amine can influence the degradation of another. Studies on mixtures of AMP and monoethanolamine (MEA) have shown that MEA can protect AMP from oxidation because MEA degrades faster. usn.no This suggests that in a mixture, the more reactive amine will preferentially react.

The urea group possesses both nucleophilic and electrophilic sites:

Nucleophilic Sites: The nitrogen atoms of the urea moiety have lone pairs of electrons and can act as nucleophiles, although their nucleophilicity is diminished compared to a typical amine due to the resonance with the carbonyl group. chemicalbook.comquora.com

Electrophilic Site: The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom and is therefore an electrophilic site, susceptible to attack by nucleophiles. chemicalbook.com

Urea is a weak base and can be protonated by strong acids, typically at the oxygen atom, to form uronium salts. wikipedia.org It also functions as a Lewis base, capable of forming complexes with metal ions. wikipedia.org The reactivity of the urea group allows it to participate in reactions such as hydrolysis and reactions with aldehydes and ketones. chemicalbook.com The thermal decomposition of urea is a well-studied process that proceeds through the formation of isocyanic acid and ammonia (B1221849) at elevated temperatures. wikipedia.orgechem-eg.comureaknowhow.com

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate, which is itself often generated from another amine and a phosgene (B1210022) equivalent. nih.gov This highlights the dual role of amine and urea-like intermediates in forming such structures.

The structure of this compound, with a primary amine and a urea group separated by a propyl chain, is conducive to intramolecular reactions that can lead to the formation of cyclic structures. Such cyclization reactions are common for molecules containing both an amine and a urea or related functional group.

Intramolecular cyclization can occur through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the urea moiety. This type of reaction can lead to the formation of heterocyclic compounds. For instance, N-(2,2-dialkoxyethyl) ureas can undergo intramolecular cyclization to form imidazolidinones. mdpi.com This process is often acid-catalyzed, proceeding through the formation of a cyclic iminium ion intermediate. mdpi.com

Similarly, the intramolecular cyclization of N-alkenylureas, catalyzed by transition metals like copper(II), can produce chiral vicinal diamino bicyclic heterocycles. acs.org In the case of this compound, an intramolecular reaction could potentially lead to the formation of a six-membered cyclic urea derivative. The feasibility and conditions for such a reaction would depend on factors like the flexibility of the propyl chain and the presence of suitable catalysts or reaction conditions. Studies on the intramolecular cyclization of activated carbamic acid derivatives containing an unprotected primary or secondary amine function have shown that such reactions can proceed at moderate temperatures. google.com

Studies on the oxidative degradation of AMP have been conducted in the context of its use in post-combustion CO₂ capture. acs.orgresearchgate.netresearchgate.net These studies reveal that AMP is susceptible to degradation in the presence of oxygen, especially at elevated temperatures. acs.orgresearchgate.net The degradation process is strongly dependent on the oxygen concentration and can be accelerated by the presence of CO₂. usn.noresearchgate.net

The proposed mechanism for the oxidative degradation of AMP is initiated by hydrogen abstraction, likely by a radical species. usn.no This can be followed by the formation of a peroxyl radical, which can then decompose through intramolecular hydrogen abstraction via a six-membered cyclic transition state. usn.no

The primary degradation products identified from the oxidative degradation of AMP include:

Acetone usn.noresearchgate.net

4,4-dimethyl-2-oxazolidinone usn.noresearchgate.net

2,4-lutidine usn.noresearchgate.net

Formate usn.no

The formation of 4,4-dimethyl-2-oxazolidinone is particularly relevant as it represents a cyclization product resulting from the reaction of the amino and hydroxyl groups in AMP, likely after an initial oxidation step. This suggests that the (2-amino-2-methyl-propyl) moiety in this compound could also be susceptible to oxidative reactions that might lead to cyclization or fragmentation.

Theoretical and Experimental Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. While specific kinetic data for this compound is scarce, information from studies on related urea derivatives and the decomposition of urea itself can offer valuable context.

Kinetic investigations into the hydrolysis of phenyl-substituted N-(2-pyridylmethyl)urea complexes with cobalt(III) have shown that the reaction rate is dependent on the hydrogen ion concentration. nih.gov The proposed mechanism involves the protonation of the urea followed by the elimination of aniline (B41778) to form a coordinated isocyanate intermediate, which then rapidly hydrolyzes. nih.gov This highlights the role of acid catalysis in the breakdown of urea derivatives.

The thermal decomposition of urea has been the subject of kinetic modeling. mdpi.com The activation energies for the thermal decomposition of urea have been determined using various kinetic methods, with values around 80-84 kJ/mol. mdpi.com These studies are crucial for understanding the stability of urea-containing compounds at elevated temperatures. The decomposition of urea is understood to proceed in stages, with an initial rapid formation of ammonium (B1175870) carbamate (B1207046) followed by the slower synthesis of urea and water in reverse, or the decomposition to isocyanic acid and ammonia. ureaknowhow.com

Kinetic studies on the reaction of primary amines with urea in aqueous solutions indicate that the reaction rate is dependent on the urea-to-amine ratio and the temperature. nih.gov The rate-limiting step is suggested to be the decomposition of urea into an isocyanic acid or a carbamate intermediate. nih.gov

| Reaction | Kinetic Parameter | Value | Conditions |

| Thermal Decomposition of Urea | Activation Energy | 84 kJ/mol | - |

| Thermal Decomposition of Cyanuric Acid | Activation Energy | 152 kJ/mol | - |

| Hydrolysis of phenyl-substituted N-2-pyridylmethyl-N'-(X)phenylureas | Rate Law | kobsd = kK[H⁺]/(1 + K[H⁺]) | 55 °C, 1.00 M HCl/LiCl |

This table presents kinetic data from studies on urea and related derivatives to provide context for the potential reactivity of this compound. nih.govmdpi.com

Elucidation of Structure-Reactivity Relationships and Mechanistic Details

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For this compound, the arrangement of its functional groups and the nature of its substituents play a crucial role in determining its chemical behavior.

Structure-activity relationship (SAR) studies on various urea derivatives have provided insights into how molecular modifications affect their properties. For instance, in a series of amino-substituted nitrogen heterocyclic urea derivatives, quantitative structure-activity relationship (QSAR) models have been developed to correlate chemical structure with biological activity. nih.gov These models often use descriptors based on molecular fragments and simplified molecular input-line entry systems (SMILES). nih.gov

In the context of anti-tuberculosis agents, SAR studies on 1-adamantyl-3-phenyl urea derivatives have shown that bulky aliphatic ring systems at one position of the urea and an aryl ring at the other are preferred for maximal activity. nih.govresearchgate.net Substitution on the aryl ring was generally well-tolerated, while modifications to the central urea moiety, such as replacing it with a thiourea (B124793) or carbamate, led to a significant decrease in activity. researchgate.net This underscores the importance of the specific urea linkage for its intended function.

The steric hindrance around the primary amine in this compound, due to the two methyl groups, is expected to influence its reactivity. Steric hindrance can slow down the rate of reaction by impeding the approach of reactants. itmedicalteam.pl In studies of substituted phenyl ureas, it was found that 2-substituted derivatives were less active than 4-substituted derivatives, an effect attributed to steric hindrance and the "ortho effect". itmedicalteam.pl

Mechanistic details of urea derivative reactions often involve the formation of key intermediates. As mentioned earlier, the hydrolysis of certain urea derivatives proceeds through a coordinated isocyanate intermediate. nih.gov The synthesis of ureas frequently involves the reaction of an amine with an isocyanate. nih.gov The ability to form such intermediates is a key aspect of the reactivity of the urea functional group.

Disruption of the planarity of the urea group through substitution can also impact its properties. nih.gov The introduction of bulky substituents can alter the conformation and, consequently, the intermolecular and intramolecular interactions, such as hydrogen bonding. nih.gov

Theoretical and Computational Chemistry of 2 Amino 2 Methyl Propyl Urea

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, offering a window into the microscopic world of molecules. For (2-Amino-2-methyl-propyl)-urea, these calculations can predict its three-dimensional structure, conformational preferences, and the distribution of electrons, which collectively dictate its physical and chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several single bonds around which rotation can occur, multiple energy minima, or conformers, may exist. Conformational analysis is the exploration of these different conformers and their relative energies.

Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound This data is illustrative and based on typical bond lengths and angles for similar functional groups.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (urea) | 1.25 Å |

| Bond Length | C-N (urea) | 1.38 Å |

| Bond Length | N-H (urea) | 1.01 Å |

| Bond Length | C-C (propyl) | 1.54 Å |

| Bond Length | C-N (amino) | 1.47 Å |

| Bond Angle | N-C-N (urea) | 118° |

| Bond Angle | H-N-C (urea) | 121° |

| Dihedral Angle | H-N-C-C | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the amino and urea (B33335) groups, as well as the oxygen atom of the carbonyl group, due to the presence of lone pair electrons. The LUMO, conversely, is likely to be centered on the carbonyl carbon of the urea group, which is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is for illustrative purposes.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In the MESP map of this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms of the amino and urea groups will also exhibit negative potential. The most positive potential is likely to be found around the hydrogen atoms of the amino and urea groups, making them potential hydrogen bond donors.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis and Energy Profiles

The elucidation of a reaction mechanism involves identifying the transition state(s), which are the energy maxima along the reaction coordinate. Transition state analysis allows for the calculation of activation energies, which are crucial for determining reaction rates. By mapping the potential energy surface, a complete energy profile for a proposed reaction pathway can be constructed, showing the relative energies of reactants, intermediates, transition states, and products. For reactions involving related amine compounds, transition-state optimization and intrinsic reaction coordinate (IRC) calculations have been successfully employed to determine reaction pathways. nih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their properties. nih.gov DFT has been successfully applied to investigate the reaction mechanisms of similar molecules, such as the reaction of 2-amino-2-methyl-1-propanol (B13486) (AMP) with carbon dioxide. nih.govresearchgate.net These studies have shown that DFT can accurately predict reaction pathways and energy barriers. researchgate.net

For this compound, DFT could be employed to study various potential reactions, such as its role as a catalyst or its degradation pathways. For instance, in a reaction where the amino group acts as a nucleophile, DFT calculations could be used to model the approach of an electrophile, the formation of a new bond, and any subsequent proton transfers. The calculations would provide the geometries and energies of all stationary points along the reaction pathway, allowing for a detailed understanding of the mechanism. Theoretical studies on the OH-initiated degradation of the related compound 2-amino-2-methyl-1-propanol have utilized DFT to predict that the reaction proceeds primarily via hydrogen abstraction from the -CH2- group. whiterose.ac.uknih.gov

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound Calculated by DFT This data is illustrative and represents a hypothetical reaction pathway.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

Prediction of Spectroscopic Parameters from Computational Models for Structural Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. d-nb.info These predictions are invaluable for assigning signals in experimental spectra to specific atoms within the molecule. The accuracy of these predictions has been significantly enhanced by the development of sophisticated theoretical models and machine learning algorithms. d-nb.info

For "this compound," theoretical calculations would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table is a hypothetical representation of predicted NMR data for "this compound," demonstrating the type of information obtained from computational models. Note: These values are for illustrative purposes and are not the result of actual quantum chemical calculations for this specific molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (N-H, urea) | 5.8 - 6.5 | C (C=O) | 160 - 165 |

| H (N-H₂, amino) | 1.5 - 2.5 | C (C(CH₃)₂) | 50 - 55 |

| H (C-H₂) | 3.0 - 3.5 | C (CH₂) | 45 - 50 |

| H (C-H₃) | 1.0 - 1.5 | C (CH₃) | 25 - 30 |

This table is for illustrative purposes only.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations are instrumental in predicting the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in IR and Raman spectra. DFT calculations are the most common approach for obtaining harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The predicted IR and Raman spectra for "this compound" would allow for the assignment of specific vibrational modes to the observed spectral bands. For example, the calculations could distinguish between the C=O stretching mode of the urea group, the N-H bending and stretching modes of the amino and urea groups, and the various C-H and C-N stretching and bending modes. This detailed assignment is crucial for confirming the molecular structure and studying intermolecular interactions, such as hydrogen bonding. cymitquimica.comgoogle.com

Illustrative Predicted Vibrational Frequencies:

The following table provides a hypothetical set of predicted vibrational frequencies for key functional groups in "this compound." Note: These values are for illustrative purposes and are not the result of actual quantum chemical calculations for this specific molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Activity |

| N-H Stretch (amino) | 3300 - 3500 | IR, Raman |

| N-H Stretch (urea) | 3200 - 3400 | IR, Raman |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (urea) | 1650 - 1700 | IR (strong), Raman (weak) |

| N-H Bend (amino) | 1580 - 1650 | IR, Raman |

| N-H Bend (urea) | 1500 - 1550 | IR, Raman |

| C-N Stretch | 1200 - 1400 | IR, Raman |

This table is for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting the electronic absorption spectra of molecules in the UV-Vis region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For "this compound," TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption. It is expected that the primary electronic transitions would involve the n → π* and π → π* transitions associated with the carbonyl group of the urea moiety. The predicted spectrum would help in understanding the electronic structure of the molecule and how it might be influenced by its environment.

Illustrative Predicted UV-Vis Absorption:

The following table is a hypothetical prediction of the main electronic transition for "this compound." Note: These values are for illustrative purposes and are not the result of actual quantum chemical calculations for this specific molecule.

| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| n → π | 210 - 230 | 0.01 - 0.05 |

| π → π | 180 - 200 | 0.3 - 0.6 |

This table is for illustrative purposes only.

Coordination Chemistry of 2 Amino 2 Methyl Propyl Urea As a Ligand

Investigation of Coordination Modes with Metal Centers

The (2-Amino-2-methyl-propyl)-urea molecule possesses multiple potential donor atoms: the carbonyl oxygen, the two nitrogen atoms of the urea (B33335) group, and the nitrogen atom of the terminal amino group. This multiplicity of donor sites allows for several possible coordination modes.

The most common coordination mode for simple urea and its N-alkyl derivatives is monodentate, primarily through the carbonyl oxygen atom. rjpbcs.comnih.gov This is attributed to the oxygen atom's sp2 hybridization and the localization of negative charge, making it a favorable Lewis base. destechpub.com When coordinating through oxygen, a decrease in the C=O stretching frequency in the infrared spectrum is typically observed. rjpbcs.com

Alternatively, monodentate coordination can occur through one of the nitrogen atoms of the urea moiety or the terminal amino group. Nitrogen coordination is less common for urea itself but has been observed with certain metal ions like platinum(II) and palladium(II). rjpbcs.com Coordination through a nitrogen atom generally leads to an increase in the C=O stretching frequency and a decrease in the N-H stretching frequencies. rjpbcs.com The presence of the sterically hindering gem-dimethyl groups in this compound might influence which nitrogen atom, if any, is involved in coordination.

Table 1: Predicted Spectroscopic Shifts for Monodentate Coordination of this compound

| Coordination Atom | Predicted Change in ν(C=O) | Predicted Change in ν(N-H) |

| Carbonyl Oxygen | Decrease | No significant change |

| Urea Nitrogen | Increase | Decrease |

| Amino Nitrogen | No significant change | Decrease |

Note: This table is predictive and based on general principles of urea coordination chemistry.

The structure of this compound is particularly interesting for its potential to act as a bidentate ligand, forming a chelate ring with a metal center. This chelation can significantly enhance the stability of the resulting metal complex. Two primary N,O-bidentate coordination modes can be envisaged.

One possibility involves the coordination of the carbonyl oxygen and the adjacent substituted nitrogen of the urea group. However, this would form a strained four-membered ring, which is generally less favorable. A more probable N,O-bidentate mode would involve the carbonyl oxygen and the nitrogen of the terminal amino group, which would form a more stable six-membered chelate ring. While rare for simple urea, N,O-bidentate coordination has been observed in a limited number of cases with more complex urea derivatives. rjpbcs.comrjpbcs.com

Metal-Promoted Chemical Transformations of Coordinated this compound

Coordination to a metal center can significantly alter the reactivity of the this compound ligand, making it susceptible to transformations that would not readily occur with the free ligand.

A key feature of coordinated urea is its increased acidity, which can lead to metal-promoted deprotonation. rjpbcs.comresearchgate.net The withdrawal of electron density by the metal ion upon coordination makes the N-H protons more acidic and thus easier to remove by a base. In the case of this compound, deprotonation could occur at either the urea or the terminal amino nitrogen atoms.

The deprotonation of a urea N-H group results in a ureate anion, which can act as a bridging ligand between two or more metal centers. rjpbcs.com Anion-induced deprotonation of urea derivatives has also been studied, where the presence of a suitable anion can facilitate the removal of a proton. nih.gov The specific conditions required for the deprotonation of coordinated this compound would depend on the nature of the metal ion, the solvent, and the presence of external bases.

Design Principles for Metal Complexes Utilizing this compound as a Ligand

The design of metal complexes incorporating this compound would be guided by several factors, including the desired coordination geometry, the properties of the metal ion, and the intended application of the complex.

To favor monodentate coordination through the carbonyl oxygen, one would typically use metal ions that are oxophilic, such as Fe(III), Zn(II), and Cu(II). rjpbcs.comrjpbcs.com The steric bulk of the gem-dimethyl groups might also play a role in directing coordination to the less hindered oxygen atom.

To promote the potentially more stable N,O-bidentate chelation, the choice of metal ion and reaction conditions would be crucial. Metal ions that favor the formation of six-membered rings and have a suitable coordination sphere would be ideal. The flexibility of the propyl chain would allow the ligand to adopt the necessary conformation for chelation.

Furthermore, the potential for deprotonation opens up possibilities for creating polynuclear complexes with bridging ureate ligands. The design of such complexes would require careful control of pH and stoichiometry. The resulting polynuclear structures could exhibit interesting magnetic or catalytic properties.

Polymer Chemistry Applications of 2 Amino 2 Methyl Propyl Urea

Incorporation into Polymeric Architectures

The bifunctional nature of (2-Amino-2-methyl-propyl)-urea, possessing both a reactive primary amine and a urea (B33335) group, makes it a candidate for incorporation into polymer backbones.

Role in the Synthesis of Poly(ester urea)s (PEUs)

Poly(ester urea)s (PEUs) are a class of biodegradable polymers that have garnered significant interest for biomedical applications. duke.edu These polymers are often synthesized through the condensation of amino acid-based diamines with other monomers. duke.edunih.gov Generally, the synthesis of PEUs can involve the reaction of diamines with di-p-nitrophenyl carbonates of diacids or through melt polycondensation of amino alcohols with urea.

Given its structure, this compound could theoretically act as a diamine monomer or a chain extender in the synthesis of PEUs. The primary amine group can react with electrophilic monomers, such as diisocyanates or activated dicarboxylic acids, to form urea or amide linkages within the polymer chain. The presence of the pre-existing urea group in its structure would result in a polymer with a high density of urea functionalities. These urea groups can enhance the material's properties through hydrogen bonding, potentially leading to polymers with higher melting points and improved mechanical strength. nsf.gov

A general synthetic route for PEUs involves the polycondensation of di(hydroxyalkyl)ureas with dimethyl esters. nsf.gov While this compound itself is not a diol, its amine functionality allows for its potential use in alternative polycondensation or polyaddition reactions to form PEUs. For instance, it could be reacted with a dicarboxylic acid chloride or a diisocyanate to form a poly(amide-urea) or a polyurea, respectively.

Potential as a Building Block for Poly(amino acid) Analogs

Synthetic poly(amino acids) and their analogs are crucial materials in biomedical fields, often synthesized via the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). nih.govsigmaaldrich.com These polymers can mimic the structure of natural proteins and peptides. mdpi.com

This compound could serve as a unique building block for creating poly(amino acid) analogs or pseudo-poly(amino acids). Its primary amine could initiate the ROP of NCAs, incorporating the this compound moiety at the chain end. More significantly, if converted into a suitable monomer, for example, by derivatizing the amine group to form a new cyclic monomer, it could be directly incorporated into the polymer backbone. The resulting polymer would feature urea groups pendent to the main chain, which could influence the polymer's secondary structure, solubility, and interaction with biological systems.

The synthesis of such analogs would likely involve multi-step synthetic procedures to create a polymerizable derivative of this compound. The properties of the resulting polymers would be highly dependent on the specific synthetic route and the other comonomers used.

Modifiers and Additives in Polymerization Processes

The functional groups within this compound also suggest its potential use as a modifier or additive in various polymerization reactions.

Influence on Controlled Polymerization Techniques (e.g., ring-opening polymerization)

Urea and thiourea (B124793) derivatives have been successfully employed as organocatalysts for the ring-opening polymerization (ROP) of cyclic esters and carbonates. rsc.orgresearchgate.net These catalysts often operate through a hydrogen-bonding mechanism, activating the monomer and/or the propagating chain end. mdpi.com

This compound, with its urea group capable of forming hydrogen bonds, could potentially act as a co-catalyst or a promoter in such ROP reactions. The presence of the primary amine could also contribute to the catalytic cycle, possibly leading to a bifunctional activation mechanism. The bulky 2-methylpropyl group might influence the stereoselectivity of the polymerization.

For instance, in the ROP of lactide to produce polylactide (PLA), a bifunctional catalyst containing both a hydrogen-bond donor (like a urea group) and a Lewis base can effectively control the polymerization. rsc.org While there is no direct evidence of this compound being used for this purpose, its structure aligns with the principles of such catalytic systems.

Development of Polymers with Urea-Containing Repeat Units and Their Properties

The incorporation of urea groups into polymer backbones is a well-established strategy to enhance the thermal and mechanical properties of materials. nsf.gov This is primarily due to the ability of urea groups to form strong, bidentate hydrogen bonds, leading to the formation of physically cross-linked networks.

Polymers synthesized using this compound as a monomer would inherently possess urea-containing repeat units. These polymers could be classified as polyureas or poly(amide-urea)s, depending on the co-monomer.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Anticipated Influence of this compound | Rationale |

| Thermal Stability | Increased | High density of hydrogen bonds from urea groups. |

| Mechanical Strength | Enhanced | Physical cross-linking via hydrogen bonding. |

| Solubility | Potentially reduced in non-polar solvents | Increased polarity due to urea and amine groups. |

| Biocompatibility | Favorable | Urea is a natural biological compound. duke.edu |

The specific properties of polymers derived from this compound would be highly tunable based on the choice of co-monomers and the polymerization conditions. For example, reacting it with a flexible, long-chain diacid could result in a tough elastomer, while reaction with a rigid aromatic diisocyanate could produce a high-modulus thermoplastic. wur.nl The gem-dimethyl group on the propyl chain could also impart increased thermal stability and altered solubility compared to linear analogues.

Synthesis and Characterization of Novel Derivatives Based on the 2 Amino 2 Methyl Propyl Urea Scaffold

Creation of Structurally Diverse (2-Amino-2-methyl-propyl)-urea Analogs

The this compound scaffold serves as a versatile platform for the generation of structurally diverse analogs. The presence of both primary and secondary amine functionalities, in addition to the urea (B33335) moiety, allows for a wide range of chemical modifications. These modifications are instrumental in exploring the structure-activity relationships (SAR) of novel compounds in medicinal chemistry and materials science.

N-Substituted and N,N-Disubstituted Derivatives

The synthesis of N-substituted and N,N-disubstituted derivatives of this compound can be achieved through various established synthetic methodologies. The reactivity of the primary and secondary amino groups of the urea core allows for selective functionalization.

One common approach involves the reaction of amines with isocyanates. For the synthesis of N,N'-disubstituted ureas, a primary amine can be reacted with an appropriate isocyanate. nih.govresearchgate.net Safer alternatives to handling toxic isocyanates and phosgene (B1210022) have been developed, such as the use of N,N′-carbonyldiimidazole (CDI) or triphosgene (B27547). nih.gov These reagents react with an amine to form an activated intermediate, which then reacts with a second amine to yield the unsymmetrical urea.

The synthesis of N,N,N'-trisubstituted ureas can also be accomplished using similar strategies, where a disubstituted amine is reacted with an activated carbamoylating agent. nih.gov The choice of solvent and base is crucial for controlling the selectivity and yield of these reactions. Microwave-assisted synthesis has also been shown to be an effective method for the preparation of N,N'-disubstituted ureas, often leading to shorter reaction times and higher yields.

Recent advancements in synthetic methodology have introduced reagents like benzotriazole-1-carboxamide for the efficient preparation of mono- and N,N-disubstituted ureas under mild conditions. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas, offering a broad substrate scope and functional group tolerance. organic-chemistry.org

Table 1: Synthetic Approaches for N-Substituted this compound Derivatives

| Product Type | Reagents | Key Features |

| N,N'-Disubstituted Urea | Isocyanates, Phosgene/Triphosgene, CDI | Established methods, potential for hazardous reagents. |

| N,N'-Disubstituted Urea | Benzotriazole-1-carboxamide | Mild reaction conditions, simple purification. researchgate.net |

| N,N'-Disubstituted Urea | Microwave-assisted synthesis | Rapid and efficient. |

| N,N,N'-Trisubstituted Urea | Palladium-catalyzed cross-coupling | High functional group tolerance. organic-chemistry.org |

Heterocyclic Incorporations and Fused Ring Systems

The incorporation of heterocyclic moieties and the creation of fused ring systems are key strategies for expanding the chemical space of this compound analogs. Heterocyclic compounds are prevalent in biologically active molecules, and their integration can significantly influence the pharmacological properties of the parent scaffold. researchgate.net

The urea functionality itself can be a precursor for the synthesis of various heterocyclic systems. For instance, urea and its derivatives can react with dicarbonyl compounds to form pyrimidines and other related heterocycles. researchgate.net The amino groups of the this compound scaffold can also participate in cyclization reactions to form novel heterocyclic structures.

One approach to creating fused ring systems is through intramolecular cyclization reactions. Depending on the nature of the substituents introduced in the N-substitution step, subsequent reactions can be designed to promote ring closure. For example, a substituent bearing a reactive group, such as a halide or a carbonyl, could undergo a condensation reaction with one of the urea nitrogens or the terminal amino group to form a fused heterocyclic ring.

The synthesis of 2-aminoimidazole derivatives, a class of cyclic guanidines with diverse biological activities, can be achieved through palladium-catalyzed carboamination reactions of N-propargyl guanidines. nih.gov This methodology allows for the rapid construction of substituted 2-aminoimidazoles and could potentially be adapted for the synthesis of novel analogs based on the this compound backbone.

Table 2: Strategies for Heterocyclic Incorporation

| Heterocyclic System | Synthetic Strategy | Starting Materials |

| Pyrimidines | Condensation reaction | Urea derivative, dicarbonyl compound. researchgate.net |

| Imidazoles | Palladium-catalyzed carboamination | N-propargyl guanidine derivative. nih.gov |

| Fused Ring Systems | Intramolecular cyclization | N-substituted urea with a reactive functional group. |

Late-Stage Functionalization Strategies for Complex Molecules Utilizing the Urea Moiety

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex molecules at a late step in the synthetic sequence. wikipedia.orgchimia.ch This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships without the need for de novo synthesis of each derivative. The urea moiety within the this compound scaffold presents several opportunities for LSF.

One prominent LSF strategy is transition metal-mediated C-H functionalization. acs.org This technique allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. By employing a suitable directing group, the metal catalyst can be guided to a specific C-H bond for functionalization. The urea group itself, or a nearby functional group, could potentially act as a directing group to achieve site-selective modification of the this compound core or its derivatives.

Another emerging LSF method involves the use of hypervalent iodine reagents. mdpi.comresearchgate.net These reagents can mediate a variety of oxidative transformations under mild conditions, making them suitable for the functionalization of complex molecules with sensitive functional groups. mdpi.comresearchgate.net For instance, a metal-free synthesis of unsymmetrical ureas has been developed using a hypervalent iodine reagent to couple amines and amides. mdpi.comresearchgate.net This approach could be applied to introduce further diversity into complex molecules already containing the this compound unit.

The ability to introduce unsymmetrical urea functionalities into advanced intermediates without extensive protecting group manipulations or harsh reaction conditions is a significant advantage of modern LSF strategies. researchgate.net These methods enhance the efficiency of the drug discovery process by enabling the rapid diversification of lead compounds.

Methodologies for Novel Derivative Screening and Validation

Once a library of novel this compound derivatives has been synthesized, robust screening and validation methodologies are essential to identify compounds with desired biological activities or material properties.

A common initial step is in vitro screening against a specific biological target. For example, if the derivatives are designed as enzyme inhibitors, their activity would be assessed using enzymatic assays. nih.gov High-throughput screening (HTS) techniques can be employed to rapidly evaluate large numbers of compounds.

For derivatives designed as antimicrobial agents, screening would involve testing their efficacy against a panel of relevant bacterial and fungal strains. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.

In addition to biological screening, computational methods such as virtual screening and molecular docking can be utilized to predict the binding affinity of the synthesized compounds to their target and to understand their binding modes. nih.govudla.clbiorxiv.org These in silico methods can help to prioritize compounds for further experimental testing and guide the design of next-generation analogs.

The structural characterization and validation of the synthesized derivatives are crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compounds. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy: To identify the presence of key functional groups, such as the urea carbonyl. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS): To determine the molecular weight and purity of the compounds. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic Techniques for Structural Analysis of (2-Amino-2-methyl-propyl)-urea and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure verification.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration reveals the relative number of protons for each signal, and the splitting pattern (multiplicity) provides information about adjacent protons. For this compound, distinct signals are expected for the protons of the primary amine (-NH₂), the urea (B33335) (-NH- and -NH₂), the methylene (B1212753) group (-CH₂-), and the two equivalent methyl groups (-CH₃). The protons on the nitrogen atoms are often broad and may exchange with deuterium (B1214612) in solvents like D₂O. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key signals for this compound would include the carbonyl carbon of the urea group, the quaternary carbon, the methylene carbon, and the methyl carbons. The chemical shifts for these carbons are predictable based on established ranges for similar functional groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Protons | -C(CH₃ )₂ | ~ 1.0 - 1.2 | N/A |

| -CH₂ -NH- | ~ 3.0 - 3.2 | N/A | |

| -C-NH₂ | Variable, broad (~ 1.5 - 2.5) | N/A | |

| -NH-C(O)NH₂ | Variable, broad (~ 5.4 - 6.0) | N/A | |

| -C(O)NH₂ | Variable, broad (~ 5.4 - 5.8) | N/A | |

| Carbons | -C(C H₃)₂ | N/A | ~ 25 - 30 |

| -C (CH₃)₂ | N/A | ~ 50 - 55 | |

| -C H₂-NH- | N/A | ~ 50 - 55 | |

| -NH-C (O)-NH₂ | N/A | ~ 158 - 162 |

Note: Predicted values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. pdx.edunetlify.apppressbooks.pub

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bdu.ac.in The urea moiety gives rise to several characteristic absorptions. A strong, prominent band for the C=O (carbonyl) stretching vibration is typically observed. The N-H bonds of the primary amine and urea groups produce characteristic stretching vibrations as well. docbrown.info

Raman spectroscopy involves the inelastic scattering of monochromatic light. While it also provides information on molecular vibrations, its selection rules differ from IR. For instance, more symmetric, less polar bonds often produce strong Raman signals. whiterose.ac.uk For this compound, the C-N stretching and skeletal vibrations can be effectively analyzed using Raman spectroscopy. kurouskilab.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) & Urea (-NH) | 3200 - 3500 | Medium-Strong (IR), Weak (Raman) |

| C-H Stretch | Alkyl (-CH₃, -CH₂) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Urea (-C=O) | 1650 - 1700 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | Urea (-NH) | 1580 - 1650 | Strong (IR) |

| C-N Stretch | Amine, Urea | 1400 - 1470 | Medium-Strong |

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample. docbrown.infowhiterose.ac.uk

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Upon ionization, the molecule forms a molecular ion, which can then break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For aliphatic amines and ureas, a common fragmentation pathway is the cleavage of the C-N bond or the alpha-cleavage adjacent to the nitrogen atom. libretexts.orgscienceready.com.au

Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental composition, further confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like ureas, often producing a protonated molecular ion [M+H]⁺. nih.gov Analysis of the fragmentation of this ion in tandem MS (MS/MS) experiments can reveal the connectivity of the molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₅H₁₃N₃O, MW: 131.18)

| m/z Value | Proposed Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 132.11 | [M+H]⁺ | Protonated molecular ion (ESI) |

| 115.08 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine |

| 88.08 | [C₄H₁₀N₂]⁺ | Cleavage of the urea C-N bond with loss of HNCO |

| 73.08 | [C₃H₉N₂]⁺ | Alpha-cleavage with loss of the C(CH₃)₂NH₂ moiety |

| 58.07 | [C₃H₈N]⁺ | Alpha-cleavage at the primary amine, forming [C(CH₃)₂NH₂]⁺ |

Note: Fragmentation patterns are highly dependent on the ionization method (e.g., EI vs. ESI) and energy. miamioh.eduresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its identification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. However, due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. sigmaaldrich.com The presence of multiple polar -NH groups leads to strong intermolecular hydrogen bonding, requiring high temperatures for volatilization, which can cause thermal degradation. colostate.edu

To overcome these issues, chemical derivatization is employed. This process modifies the analyte to increase its volatility and thermal stability. libretexts.orgyoutube.com Common methods involve replacing the active hydrogens on the amine and urea groups with nonpolar moieties.

Table 4: Common Derivatization Strategies for GC-MS Analysis of Amines and Ureas

| Derivatization Method | Reagent | Derivative Formed | Advantages |

|---|---|---|---|

| Silylation | BSTFA, MTBSTFA | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) derivative | Highly effective at increasing volatility; produces characteristic mass spectra. phenomenex.com |

| Acylation | TFAA, PFAA | Trifluoroacetyl (TFA) or Pentafluoropropionyl (PFP) derivative | Creates stable derivatives; enhances detectability with an electron capture detector (ECD). libretexts.org |

| Alkylation/Esterification | Alkyl chloroformates | Carbamate (B1207046)/Ester derivative | Rapid reaction, forms stable products suitable for GC analysis. |

BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MTBSTFA: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide; TFAA: Trifluoroacetic anhydride; PFAA: Pentafluoropropionic anhydride.

Once derivatized, the compound can be separated from other components in a reaction mixture on a GC column and subsequently identified by its mass spectrum.

Ion Chromatography (IC) is an ideal technique for the analysis of this compound and its potential ionic degradation products in aqueous samples. As a weak base, the amino group of the molecule can be protonated, allowing it to be analyzed as a cation. thermofisher.com

This technique utilizes ion-exchange columns to separate analytes based on their charge. For amine analysis, cation-exchange chromatography is typically used. amazonaws.comnih.gov The separated ions are often detected by measuring their electrical conductivity. This method is highly sensitive and can quantify the parent compound as well as related amine impurities or degradation products, such as the precursor amine, 2-amino-2-methyl-1-propanol (B13486). thermofisher.comamazonaws.com The use of organic modifiers like acetonitrile (B52724) in the eluent can help to improve peak shape for more hydrophobic amines. amazonaws.com

Table 5: Typical Ion Chromatography Parameters for Amine Analysis

| Parameter | Description |

|---|---|

| Column | Cation-exchange column (e.g., Dionex IonPac CS16/CS17, Metrosep C2). amazonaws.comthermofisher.com |

| Eluent | Acidic eluent, often methanesulfonic acid (MSA) or a buffered solution. thermofisher.com |

| Detection | Suppressed or non-suppressed conductivity. thermofisher.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Application | Purity assessment, quantification of parent compound, and monitoring of amine-based degradation products. |

Advanced Characterization Techniques for Reaction Progress and Kinetic Studies

The synthesis of this compound involves the reaction of an amine with a urea precursor. Monitoring the progress of this reaction and understanding its kinetics are crucial for process optimization, ensuring high yield and purity of the final product. Advanced analytical methodologies provide real-time or near real-time information on the concentration of reactants, intermediates, and products, enabling detailed kinetic analysis.

A primary technique for in-situ reaction monitoring is Nuclear Magnetic Resonance (NMR) Spectroscopy . amazonaws.comuni-mainz.de Particularly, 1H NMR spectroscopy allows for the tracking of key species in the reaction mixture. The consumption of reactants and the formation of the this compound can be quantified by integrating the signals corresponding to specific protons in each molecule. For instance, the disappearance of a signal from the amine reactant and the appearance of new signals corresponding to the urea product can be monitored over time. This data allows for the determination of reaction rates and the elucidation of the reaction mechanism. uni-mainz.de

To perform such a kinetic study, a reaction can be initiated directly in an NMR tube, and spectra are acquired at regular intervals. uni-mainz.de The change in the concentration of the reactants and products can be plotted against time to determine the rate law and the rate constants of the reaction.

Table 1: Hypothetical 1H NMR Data for Kinetic Study of this compound Synthesis

| Time (minutes) | Integral of Reactant A Signal | Integral of Product B Signal | Concentration of A (M) | Concentration of B (M) |

|---|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.100 | 0.000 |

| 10 | 0.85 | 0.15 | 0.085 | 0.015 |

| 20 | 0.72 | 0.28 | 0.072 | 0.028 |

| 30 | 0.61 | 0.39 | 0.061 | 0.039 |

| 60 | 0.37 | 0.63 | 0.037 | 0.063 |

Note: This table is interactive. The data is for illustrative purposes to demonstrate how NMR data can be used to track reaction progress.